1-Ethyl-2-nitro-1H-imidazole
CAS No.: 10045-33-7
Cat. No.: VC7932007
Molecular Formula: C5H7N3O2
Molecular Weight: 141.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10045-33-7 |
---|---|
Molecular Formula | C5H7N3O2 |
Molecular Weight | 141.13 g/mol |
IUPAC Name | 1-ethyl-2-nitroimidazole |
Standard InChI | InChI=1S/C5H7N3O2/c1-2-7-4-3-6-5(7)8(9)10/h3-4H,2H2,1H3 |
Standard InChI Key | MABXKNBNVAVNDP-UHFFFAOYSA-N |
SMILES | CCN1C=CN=C1[N+](=O)[O-] |
Canonical SMILES | CCN1C=CN=C1[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Framework and Nomenclature
1-Ethyl-2-nitro-1H-imidazole (C₅H₇N₃O₂) consists of an imidazole ring substituted with an ethyl group at the 1-position and a nitro group (-NO₂) at the 2-position. The IUPAC name follows positional numbering where the nitro group precedes the ethyl substituent. While no direct crystallographic data exists for this compound, the closely related 1-ethyl-2-nitro-imidazole oxide (C₅H₇N₃O₃) exhibits a planar imidazole ring with bond angles and lengths consistent with aromaticity (N1–C2 = 1.315 Å, C2–N3 = 1.375 Å) . The nitro group in such structures typically adopts a coplanar orientation with the ring, enhancing resonance stabilization .
Table 1: Comparative Molecular Data for Nitroimidazole Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents |
---|---|---|---|
1-Ethyl-2-nitro-1H-imidazole | C₅H₇N₃O₂ | 153.13 | 1-Ethyl, 2-Nitro |
1-Ethyl-2-methyl-4-nitro-1H-imidazole | C₆H₉N₃O₂ | 155.15 | 1-Ethyl, 2-Methyl, 4-Nitro |
1-Ethyl-2-nitro-imidazole oxide | C₅H₇N₃O₃ | 181.13 | 1-Ethyl, 2-Nitro, 3-Oxide |
Synthesis and Reactivity
Synthetic Pathways
The synthesis of nitroimidazoles generally involves nitration of pre-functionalized imidazole precursors. For 1-ethyl-2-nitro-1H-imidazole, a plausible route includes:
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Imidazole Ring Formation: Condensation of glyoxal, formaldehyde, and ammonia derivatives under acidic conditions .
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Nitration: Introduction of the nitro group using nitric acid (HNO₃) at elevated temperatures (e.g., 420 K) .
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Alkylation: Ethylation via nucleophilic substitution with ethyl halides or sulfates .
In a representative procedure for 1-ethyl-2-nitro-imidazole oxide, hydroxylamine hydrochloride, glyoxal, and formaldehyde react in an ice bath, followed by nitration with HNO₃ . Adapting this method by omitting oxidation steps could yield the non-oxide target compound.
Reactivity and Stability
Nitroimidazoles are prone to reduction at the nitro group, forming amine derivatives. The electron-withdrawing nitro group deactivates the ring toward electrophilic substitution but enhances susceptibility to nucleophilic attack at the 4- and 5-positions. Thermal stability is moderate, with decomposition observed above 473 K in analogous compounds .
Physicochemical Properties
Spectroscopic Data
While experimental spectra for 1-ethyl-2-nitro-1H-imidazole are unavailable, predictions based on analogs suggest:
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IR: Strong absorption at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) .
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NMR:
Thermodynamic Parameters
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Melting Point: Estimated 378–383 K (based on 1-ethyl-2-methyl-4-nitro-1H-imidazole) .
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Solubility: Moderate in polar aprotic solvents (e.g., DMSO, DMF) and low in water (<1 g/L) .
Applications in Science and Industry
Pharmaceutical Intermediate
Nitroimidazoles are precursors to antimicrobial and antiparasitic agents. For example, 1-ethyl-2-nitro-imidazole oxide derivatives show potential in treating anaerobic infections . The non-oxide form may serve as a metabolite or synthetic intermediate in prodrug development.
Materials Science
Imidazole derivatives act as ligands in coordination polymers and catalysts in polyurethane synthesis . The nitro group’s electron-deficient nature could enhance catalytic activity in cross-coupling reactions.
Table 2: Industrial Applications of Related Imidazole Derivatives
Compound | Application | Key Property Utilized |
---|---|---|
1-Ethyl-2-methylimidazole | Polyurethane catalyst | Basicity, thermal stability |
1-Ethyl-4-nitroimidazole | Antifungal agent intermediate | Electrophilic reactivity |
1-Ethyl-2-nitro-imidazole oxide | Antibacterial research | Redox activity, bioavailability |
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